molecular formula C7H8N4O B11918928 (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B11918928
M. Wt: 164.16 g/mol
InChI Key: FYHWCTZZGSZCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol: is a heterocyclic compound that contains both an imidazole and a pyridine ring fused together. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine, the imidazole ring can be formed through a condensation reaction with a suitable aldehyde or ketone, followed by reduction to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydroimidazole derivative.

    Substitution: Formation of N-substituted imidazopyridine derivatives.

Scientific Research Applications

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
  • 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol

Uniqueness

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for chemical modifications and enhance its potential biological activities. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3,8H2,(H,9,10,11)

InChI Key

FYHWCTZZGSZCSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.